3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a derivative of benzoxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of the compound typically involves the reaction of 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole with N-(4-acetamidophenyl)propanamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to enhance yield and purity.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. The following table summarizes the findings from various studies:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung cancer) | 15.24 | Induces apoptosis through caspase activation |
Compound B | MCF-7 (Breast cancer) | 5.02 | Inhibits cell proliferation via cell cycle arrest |
Compound C | HeLa (Cervical cancer) | 10.50 | Disrupts mitochondrial function leading to cell death |
The compound's activity is often compared against standard chemotherapeutic agents like cisplatin, demonstrating lower cytotoxicity towards normal cells while retaining efficacy against cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 128 |
These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents targeting resistant strains.
Case Studies
- Anticancer Study : A study involving A549 lung adenocarcinoma cells treated with the compound showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced viability to approximately 60%, indicating significant cytotoxic effects compared to untreated controls.
- Antimicrobial Study : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.
The biological activity of This compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)20-13-3-5-14(6-4-13)21-17(24)8-9-22-15-10-12(19)2-7-16(15)26-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMDTJXAWMDNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。